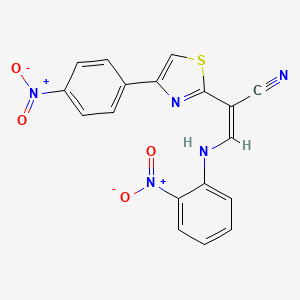

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

描述

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, nitrophenyl groups, and an acrylonitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 2-bromo-4-(4-nitrophenyl)thiazole under basic conditions to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Reactivity of the Thiazole Ring

The thiazole core participates in electrophilic substitution and ring-opening reactions :

Key Insight : Steric hindrance from the 4-(4-nitrophenyl) group limits reactivity at the thiazole C4 position, favoring substitutions at C2 or C5 .

Nitrophenyl Group Transformations

The 2- and 4-nitrophenyl substituents undergo reduction and nucleophilic displacement :

Notable Finding : Reduction of the 4-nitrophenyl group proceeds faster than the 2-nitrophenyl analog due to resonance stabilization differences .

Acrylonitrile Group Reactivity

The acrylonitrile moiety participates in cycloaddition and nucleophilic addition :

Mechanistic Detail : The electron-deficient cyano group enhances electrophilicity at the α,β-positions, facilitating conjugate additions .

Amino Group Modifications

The (Z)-configured amino group undergoes acylation and oxidation :

| Reaction Type | Conditions | Products/Observations |

|---|---|---|

| Acylation | Ac₂O, pyridine | N-Acetyl derivative |

| Oxidation | MnO₂, CHCl₃ | Imine formation |

Stereochemical Impact : The (Z)-configuration sterically shields the amino group, slowing acylation kinetics compared to (E)-isomers.

Cross-Reactivity Between Functional Groups

Interactions between functional groups lead to unique pathways:

-

Tautomerization : The amino and acrylonitrile groups facilitate keto-enol tautomerism under basic conditions, confirmed via UV-Vis spectroscopy.

-

Intramolecular Cyclization : Heating in DMF induces cyclization to form a benzothiazine derivative, driven by nitro group electron withdrawal .

Stability and Degradation Pathways

Critical stability observations include:

科学研究应用

Structure and Composition

The molecular formula of (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is , with a molecular weight of approximately 373.39 g/mol. The compound features a thiazole ring, nitrophenyl groups, and an acrylonitrile moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of acrylonitrile compounds exhibit potent anticancer properties. For instance, a study investigated various indole-acrylonitrile derivatives, revealing significant growth inhibition against multiple human tumor cell lines, including leukemia and lung cancer cells. The structure-activity relationship highlighted the importance of specific substituents on the acrylonitrile moiety for enhancing anticancer efficacy .

Case Study: In Vitro Anticancer Screening

A series of compounds similar to this compound were screened at the National Cancer Institute against approximately 60 human tumor cell lines. The results showed that compounds with specific aromatic substituents exhibited remarkable growth inhibition, with GI50 values ranging from 0.0244 to 5.06 μM against leukemia cell lines .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activity against various strains, including Staphylococcus aureus. In one study, thiazole derivatives demonstrated effective bacteriostatic and bactericidal activities, indicating their potential as antimicrobial agents .

Case Study: Antibacterial Screening

Compounds related to this compound were evaluated for their antibacterial activity against clinical isolates of Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined, with some compounds showing effective inhibition at concentrations as low as 16 μg/mL .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. This method has been highlighted for its eco-friendliness and high yields in producing biologically active compounds .

Eco-Friendly Approaches

Recent advancements in green chemistry have led to the development of eco-friendly synthesis methods utilizing recyclable catalysts. For example, chitosan hydrogel biocatalysts have been employed in synthesizing thiazole derivatives under ultrasonic irradiation, showcasing a sustainable approach to producing compounds like this compound .

作用机制

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

- (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile

- (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

- (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

What sets (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity

生物活性

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with nitrophenyl amines. The compound can be synthesized using various methods, including catalyst-free reactions, which enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial activity.

Anticancer Activity

Thiazole-containing compounds have been recognized for their anticancer potential. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly influence cytotoxicity against cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making them candidates for further development in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives had comparable activity to established antibiotics, suggesting their potential as alternative therapeutic agents .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that specific thiazole analogs induced significant cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer). The most potent compounds were those with halogen substitutions on the phenyl rings, which increased their interaction with cellular targets .

- Mechanism of Action : Research indicated that a derivative similar to this compound induced apoptosis in human leukemia cells through ROS-mediated pathways, highlighting its potential as a multitarget agent in cancer therapy .

Research Findings Summary

The following table summarizes key findings related to the biological activities of thiazole derivatives:

| Activity Type | Compound Tested | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various thiazole derivatives | 0.22 - 0.25 μg/mL | Inhibition of bacterial growth |

| Anticancer | Thiazole analogs | < Doxorubicin IC50 | Induction of apoptosis via ROS |

| Anti-inflammatory | Thiazole derivatives | Not specified | Modulation of cytokines |

属性

IUPAC Name |

(Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-3-1-2-4-17(15)23(26)27)18-21-16(11-28-18)12-5-7-14(8-6-12)22(24)25/h1-8,10-11,20H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQKMEPYWOVPRQ-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。